![molecular formula C16H13NO2 B077927 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde CAS No. 14960-63-5](/img/structure/B77927.png)
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and undergo nucleophilic addition reactions with various electrophiles. It can also undergo oxidation reactions to form various oxidation products.
Biochemical and Physiological Effects:
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to undergo oxidation reactions.
Zukünftige Richtungen
There are several future directions for the research on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde. These include the development of new synthetic methods for the preparation of the compound, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and physiological effects. Additionally, the development of new fluorescent probes based on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde could lead to the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde involves the reaction between 2-phenylindole and paraformaldehyde in the presence of acetic acid and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of various biomolecules such as amino acids, proteins, and nucleic acids. It has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Eigenschaften
CAS-Nummer |
14960-63-5 |
---|---|
Produktname |
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-methoxy-2-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c1-19-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
BPVFSHVFYDLETP-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Kanonische SMILES |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Andere CAS-Nummern |
14960-63-5 |
Löslichkeit |
2.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.